Ethyl 3-(3-chloro-2-fluoro-phenoxy)propanoate
Description
Ethyl 3-(3-chloro-2-fluoro-phenoxy)propanoate is an organofluorine compound featuring a phenoxy group substituted with chlorine and fluorine at the 3- and 2-positions, respectively.
Properties
IUPAC Name |
ethyl 3-(3-chloro-2-fluorophenoxy)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFO3/c1-2-15-10(14)6-7-16-9-5-3-4-8(12)11(9)13/h3-5H,2,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXWDPDOVSPCRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOC1=C(C(=CC=C1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-chloro-2-fluoro-phenoxy)propanoate typically involves the following steps:
Preparation of 3-chloro-2-fluorophenol: This can be achieved through the halogenation of phenol using chlorine and fluorine under controlled conditions.
Formation of 3-(3-chloro-2-fluoro-phenoxy)propanoic acid: The 3-chloro-2-fluorophenol is reacted with 3-chloropropanoic acid in the presence of a base such as sodium hydroxide to form the corresponding phenoxypropanoic acid.
Esterification: The 3-(3-chloro-2-fluoro-phenoxy)propanoic acid is then esterified with ethanol in the presence of an acid catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: Ethyl 3-(3-chloro-2-fluoro-phenoxy)propanoate can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Oxidation: The phenoxy group can be oxidized to form quinone derivatives under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide) with heating.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution Products: Depending on the nucleophile, products may include derivatives with different substituents on the aromatic ring.
Hydrolysis Products: 3-(3-chloro-2-fluoro-phenoxy)propanoic acid and ethanol.
Oxidation Products: Quinone derivatives of the phenoxy group.
Scientific Research Applications
Ethyl 3-(3-chloro-2-fluoro-phenoxy)propanoate has several applications in scientific research:
Pharmaceuticals: It is investigated for its potential as a precursor in the synthesis of bioactive compounds with anti-inflammatory, analgesic, or antimicrobial properties.
Agrochemicals: It is used in the development of herbicides and pesticides due to its ability to interfere with plant growth processes.
Materials Science: It is explored for its potential in the synthesis of novel polymers and materials with specific properties such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-chloro-2-fluoro-phenoxy)propanoate depends on its application:
Pharmaceuticals: It may act by inhibiting specific enzymes or receptors involved in inflammatory pathways or microbial growth.
Agrochemicals: It may disrupt plant hormone pathways or interfere with essential enzymes in pests, leading to their death or growth inhibition.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between Ethyl 3-(3-chloro-2-fluoro-phenoxy)propanoate and related compounds:
Key Observations :
- Substituent Position Effects : Halogen placement on the aromatic ring significantly influences electronic properties. For instance, the 3-chloro-2-fluoro substitution in the target compound may confer greater steric hindrance and altered dipole moments compared to 2-chloro-5-fluoro analogs .
- Functional Group Variations: The inclusion of a ketone (e.g., Ethyl 2-fluoro-3-oxo-3-phenylpropanoate) or heterocyclic group (e.g., isoxazole in ) modifies solubility and reactivity. Isoxazole-containing derivatives may exhibit enhanced biological activity due to heterocyclic pharmacophores .
Biological Activity
Ethyl 3-(3-chloro-2-fluoro-phenoxy)propanoate is a compound of interest in medicinal chemistry and agricultural applications due to its unique structural features and biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula . The presence of chlorine and fluorine atoms in its structure enhances its lipophilicity and biological activity compared to non-halogenated analogs. The compound's specific arrangement allows for interactions with various biological targets, potentially leading to diverse pharmacological effects.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The halogen substituents can modulate the compound's binding affinity and selectivity towards these targets.
- Enzyme Interaction : The compound may inhibit or activate key enzymes involved in metabolic pathways, influencing physiological processes.
- Receptor Binding : It can bind to receptors, altering signaling pathways that regulate cellular functions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.
- Anticancer Activity : Investigations into its anticancer properties have shown promise, particularly in inhibiting tumor cell proliferation.
- Herbicidal Effects : As a phenoxy herbicide derivative, it has been explored for its effectiveness against certain weed species.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth in vitro | |
| Anticancer | Reduced viability of cancer cell lines | |
| Herbicidal | Effective against broadleaf weeds |
Case Study: Anticancer Activity
A study conducted by researchers at a pharmaceutical institute evaluated the anticancer potential of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound may induce apoptosis through the activation of caspase pathways. This finding highlights its potential as a lead compound in cancer therapy development.
Case Study: Antimicrobial Efficacy
In another investigation, the compound was tested against common bacterial strains, including Escherichia coli and Staphylococcus aureus. The results showed that this compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL, demonstrating its potential as an antimicrobial agent.
Synthesis Methods
This compound can be synthesized through several methodologies:
- Esterification Reaction : Reacting 3-chloro-2-fluorophenol with ethyl propanoate in the presence of an acid catalyst.
- Nucleophilic Substitution : Utilizing nucleophilic displacement reactions involving chlorinated precursors.
These synthesis routes allow for flexibility in producing derivatives tailored for specific applications in pharmaceuticals and agrochemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
